2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-5(2)9-11-6(3)8(13-9)7(12)4-10;;/h5H,4,10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMRJNDTCVPTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060033-37-4 | |
| Record name | 2-amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride, commonly referred to as compound 1, is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 2-amino-1-(2-isopropyl-4-methylthiazol-5-yl)ethan-1-one dihydrochloride
- Molecular Formula : C₉H₁₄N₂O·2HCl
- Molecular Weight : 198.29 g/mol
- CAS Number : 1427011-26-4
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives possess significant anticancer properties. Compound 1 has been tested against various cancer cell lines, revealing promising results:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | >100 | No significant activity observed |
| Caco-2 (colorectal cancer) | 39.8 | Significant reduction in cell viability (p < 0.001) |
In a comparative study, the addition of a methyl group on the thiazole ring enhanced anticancer activity against Caco-2 cells significantly (p = 0.004) .
Cytotoxicity and Selectivity
The selectivity of compound 1 towards cancer cells was evaluated using MTT assays. The results indicated that while it exhibited moderate cytotoxicity towards Caco-2 cells, it showed minimal effects on non-cancerous MRC-5 lung fibroblast cells, suggesting a potential for targeted therapy .
The mechanism underlying the anticancer activity of thiazole derivatives like compound 1 is believed to involve the induction of apoptosis in cancer cells. Molecular dynamics simulations indicated that these compounds interact with key proteins involved in cell survival pathways, enhancing their cytotoxic effects .
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing Caco-2 tumor xenografts revealed that administration of compound 1 resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observable toxic effects on normal tissues .
Study 2: Combination Therapy Potential
Research exploring the efficacy of compound 1 in combination with established chemotherapeutics (e.g., cisplatin) showed enhanced anticancer effects, suggesting its potential as an adjunct therapy in cancer treatment regimens .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Thiazole derivatives are also explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Cancer Research
The compound has been investigated for its anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . This suggests potential applications in oncology for the development of novel chemotherapeutics.
Neurological Applications
There is emerging evidence suggesting that thiazole derivatives may have neuroprotective effects. Research has indicated their potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including compounds structurally related to this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potency comparable to existing antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In a preclinical study, thiazole derivatives were shown to reduce the levels of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), resulting in a notable decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent .
Case Study 3: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of thiazole derivatives revealed that treatment with compounds similar to this compound led to increased apoptosis in human breast cancer cell lines. Flow cytometry analysis indicated significant increases in early and late apoptotic cells compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Thiazole-Based Derivatives
Key Observations:
Reactivity: The free amino group in the target compound contrasts with tert-butyl carbamate-protected analogs (CAS 1606799-59-0), which require deprotection for further functionalization . Brominated analogs (e.g., CAS 423768-43-8) exhibit enhanced electrophilicity, favoring cross-coupling reactions .
Solubility and Stability: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-ionic derivatives (e.g., CAS 30748-47-1) . Hydrochloride salts (e.g., CAS 88323-89-1) may exhibit intermediate solubility .
Biological Relevance: Amino-substituted thiazoles (e.g., CAS 30748-47-1) are precursors for hybrid molecules with reported neuroprotective or antimicrobial activity . The target compound’s dihydrochloride form could enhance bioavailability in such applications.
Safety Considerations :
- Toxicological data for most analogs, including the target compound, are insufficiently studied, emphasizing the need for rigorous hazard assessment .
Preparation Methods
Formation of the Thiazole Core via Hantzsch Method
-
- α-Haloketones (e.g., 3-chloro-2,4-pentanedione or similar derivatives)
- Thioamides or thioureas bearing the desired substituents for the thiazole ring
-
- The α-haloketone is reacted with the thioamide in an alcoholic solvent such as absolute ethanol.
- The mixture is heated under reflux or boiling conditions for extended periods (e.g., 8 hours) to ensure complete cyclization.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, poured into cold water, and neutralized (e.g., with sodium acetate solution) to precipitate the thiazole product.
- The solid product is filtered, dried, and recrystallized from ethanol or another suitable solvent to enhance purity.
Example:
The synthesis of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one was achieved by reacting 3-chloro-2,4-pentanedione with thiobenzamide in ethanol, yielding 90% of the product after 8 hours of reflux.
Introduction of the Amino-Ethanone Side Chain
The amino-ethanone functionality is typically introduced by coupling the thiazole core with an appropriate amine derivative, such as 2-(4-isopropylthiazol-2-yl)ethan-1-amine, under conditions that promote amide bond formation.
-
- Acid chlorides derived from carboxylic acids (bearing substituents relevant to the target molecule) are prepared by treatment with thionyl chloride (SOCl₂) under reflux until gas evolution ceases.
- The acid chloride solution is then added dropwise at low temperatures (0–2 °C) to a solution of the thiazole-containing amine and a base such as triethylamine in an organic solvent (e.g., chloroform).
- After stirring, the reaction mixture is washed with aqueous bicarbonate, dried, and the solvent removed under reduced pressure.
- The crude product is purified by recrystallization.
Alternative Synthetic Routes and Cyclization Reactions
Some derivatives are synthesized using recyclization reactions involving chloromethyl-substituted isoquinolines or phthalazines with thioamides or thioureas. These reactions are conducted in alcoholic solvents (e.g., propanol) under reflux for shorter times (e.g., 2 hours), followed by isolation of hydrochloride salts of the target compounds.
Nucleophilic substitution reactions of chlorinated heterocycles (e.g., 1-chloro-4-R-phthalazines) with thiazolyl amines in solvents like methyl cellosolve at elevated temperatures (around 100 °C) are also employed to introduce complex substituents on the thiazole ring system.
Industrial Production Considerations
Industrial synthesis of such thiazole derivatives may optimize the above steps by employing continuous flow reactors to enhance reaction control, yield, and safety.
Purification is often achieved by advanced crystallization techniques and chromatographic methods to ensure high purity suitable for pharmaceutical or research applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Hantzsch Thiazole Synthesis | α-Haloketone + Thioamide in ethanol, reflux 8 h | ~90% yield | Forms thiazole ring core |
| 2 | Acid Chloride Formation | Carboxylic acid + SOCl₂, reflux until gas evolution stops | Acid chloride solution | Precursor for amide coupling |
| 3 | Amide Coupling (Acylation) | Acid chloride + 2-(4-isopropylthiazol-2-yl)ethan-1-amine + Et₃N in CHCl₃, 0–2 °C | 70–82% yield | Introduces amino-ethanone side chain |
| 4 | Recyclization (Alternative route) | Chloromethyl isoquinoline + thioamide in propanol, reflux 2 h | Moderate yield | Forms complex thiazole derivatives as hydrochloride salts |
| 5 | Nucleophilic Substitution | 1-Chloro-4-R-phthalazine + thiazolyl amine in methyl cellosolve, ~100 °C | Good yield | Introduces phthalazine substituents |
Research Findings and Analytical Data
The synthesized compounds are characterized by NMR spectroscopy (¹H and ¹³C), melting point determination, and elemental analysis to confirm structure and purity.
The presence of the amino group and specific substituents on the thiazole ring is confirmed by characteristic NMR signals, including singlets in the aromatic region and methyl group resonances.
The hydrochloride salt form is commonly isolated to improve compound stability and solubility.
Q & A
(Basic) What are the optimal synthetic routes for preparing 2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization of thiazole precursors followed by amination and hydrochlorination. Key steps include:
- Thiazole formation : React 4-methyl-2-isopropylthiazole-5-carbaldehyde with hydroxylamine under acidic conditions to form the oxime intermediate.
- Amination : Reduce the oxime using hydrogenation (e.g., Pd/C catalyst) or sodium cyanoborohydride in methanol to introduce the amino group.
- Salt formation : Treat the free base with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
Optimize yields by varying solvents (e.g., ethanol vs. THF), temperature (60–80°C for cyclization), and stoichiometry (1.2–1.5 equivalents of HCl for salt formation). Monitor purity via TLC or HPLC .
(Basic) How should researchers characterize this compound using spectroscopic and elemental analysis?
Methodological Answer:
- NMR Spectroscopy : Use and NMR in DMSO-d to confirm structural features:
- Thiazole protons (δ 7.2–7.5 ppm for C5-H).
- Isopropyl group (δ 1.2–1.4 ppm, doublet for CH).
- Amino group (δ 3.1–3.3 ppm, broad singlet after DO exchange).
- FTIR : Identify N-H stretches (~3300 cm) and C=O vibrations (~1680 cm).
- Elemental Analysis (CHNS) : Validate stoichiometry (e.g., CHClNOS requires C 36.25%, H 5.07%, N 14.09%). Use a Vario MICRO analyzer with combustion at 950°C .
(Advanced) What crystallographic strategies are recommended for resolving the crystal structure of this compound, particularly using SHELX software?
Methodological Answer:
- Data Collection : Use a single crystal (0.2–0.3 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Collect data at 90 K to minimize thermal motion.
- Structure Solution : Apply SHELXT for direct methods to locate heavy atoms (Cl, S). Refine with SHELXL using full-matrix least-squares.
- Validation : Check for twinning (R < 0.05) and hydrogen bonding (N-H···Cl interactions). Use PLATON to validate geometry and ADDSYM for symmetry checks. Example refinement: R < 0.05 for I > 2σ(I) .
(Advanced) How can contradictions in reported spectroscopic or crystallographic data for this compound be systematically addressed?
Methodological Answer:
- Reproducibility : Replicate experiments under identical conditions (solvent, temperature, instrument calibration).
- Data Cross-Validation : Compare experimental XRD data with computational predictions (e.g., Mercury or VESTA for simulated powder patterns).
- Error Analysis : Use Hamilton R-factor ratios to assess statistical significance of structural deviations. For NMR discrepancies, confirm solvent effects (e.g., DMSO vs. CDCl) and pH-dependent proton shifts .
(Advanced) Which computational methods are suitable for analyzing the electronic properties and reactivity of this compound?
Methodological Answer:
- Wavefunction Analysis : Employ Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic sites (e.g., amino group) and electrophilic regions (thiazole ring).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compute HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 5 eV suggests photoactivity).
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO using GROMACS to assess stability and aggregation tendencies .
(Advanced) How can researchers evaluate the compound’s stability under varying pH and temperature conditions during storage?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).
- pH Profiling : Dissolve in buffers (pH 1–12) and analyze by UV-Vis spectroscopy (λ ~270 nm). Identify hydrolysis products (e.g., free thiazole) using LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C for dihydrochloride salts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
